molecular formula C11H13F3N4O3 B1376511 Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate CAS No. 877402-44-3

Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Cat. No. B1376511
CAS RN: 877402-44-3
M. Wt: 306.24 g/mol
InChI Key: MTMRRUGKAJDEEZ-UHFFFAOYSA-N
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Description

“Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate” is a chemical compound. It is also known as Sitagliptin phosphate monohydrate . It is used as an anti-diabetic medication .


Synthesis Analysis

The synthesis of this compound involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 . Then, chlorobenzene and trifluoroacetic anhydride are added . The mixture is heated, methanesulfonic acid is added into the mixed reaction solution, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out . Finally, palladium/carbon and an ethanol solution of the compound are added under the protection of nitrogen in a high-pressure kettle .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is chemically known as 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo [4,3-a] pyrazine phosphate (1:1) monohydrate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These include reactions with ethanol and hydrazine hydrate, 2-chloropyrazine, chlorobenzene, trifluoroacetic anhydride, and methanesulfonic acid .

Safety and Hazards

This compound is used as an anti-diabetic medication, and the content of nitroso impurity must be controlled by using suitable techniques . A highly sensitive and reproducible ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method was developed for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4] triazolo [4,3-a] pyrazine (7-nitroso impurity), which is a potential genotoxic impurity .

properties

IUPAC Name

tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)18-5-4-17-6(7(18)19)15-16-8(17)11(12,13)14/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMRRUGKAJDEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
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Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
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Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
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Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
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Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
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Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

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